2-Amino-6-isopropylphenol
Description
2-Amino-6-isopropylphenol (CAS: 29078-20-4) is an aromatic compound featuring a phenol backbone substituted with an amino group at position 2 and an isopropyl group at position 4. Its molecular formula is C₉H₁₃NO, and it is commercially available in purities ranging from 95% to 99%, as indicated by global suppliers such as SynBlock, AcesChem, and ChemSpecial .
Properties
CAS No. |
29078-20-4 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-amino-6-propan-2-ylphenol |
InChI |
InChI=1S/C9H13NO/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,11H,10H2,1-2H3 |
InChI Key |
ILDWXEHODJMPAI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)N)O |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-amino-6-isopropylphenol with analogous aminophenol derivatives, focusing on substituent effects, physicochemical properties, applications, and safety profiles.
Structural Analogs and Substituent Effects
Substituents on the phenol ring significantly influence reactivity, solubility, and applications. Key analogs include:
Key Observations :
- Substituent Bulkiness: The isopropyl group in this compound increases steric hindrance and hydrophobicity compared to smaller groups like chlorine (-Cl) or nitro (-NO₂). This may reduce solubility in polar solvents relative to o-aminophenol, which is freely soluble in cold water .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 1-(2-amino-6-nitrophenyl)ethanone) enhance electrophilic substitution reactivity, while electron-donating groups (e.g., -NH₂) activate the ring for nucleophilic reactions.
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